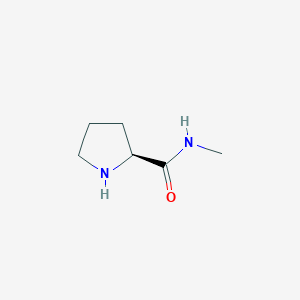

N-methyl-L-prolinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHXQSTYLJNJMT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438796 | |

| Record name | N-methyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52060-82-9 | |

| Record name | N-methyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-methylpyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-methyl-L-prolinamide CAS number and structure"

An In-Depth Technical Guide to N-methyl-L-prolinamide

Abstract

This compound, a derivative of the naturally occurring amino acid L-proline, is a chiral molecule of significant interest in modern chemistry. This guide provides a comprehensive overview of its chemical identity, structural features, synthesis, and key applications. Primarily recognized for its role as an organocatalyst and a building block in medicinal chemistry, this compound's unique conformational constraints and modified reactivity compared to its parent amino acid make it a valuable tool for researchers in drug discovery and asymmetric synthesis. This document details its physicochemical properties, established synthetic protocols, and explores the scientific rationale behind its utility in various fields.

Chemical Identity and Structure

This compound is systematically known as (2S)-N-methylpyrrolidine-2-carboxamide[1]. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

The structure consists of a five-membered pyrrolidine ring, characteristic of proline, with two key modifications. First, the secondary amine within the ring is methylated, converting it to a tertiary amine. Second, the carboxylic acid group is replaced with an N-methylamide group. This N-methylation significantly impacts the molecule's steric and electronic properties, distinguishing it from L-proline and other derivatives[2].

Caption: General synthetic workflow from L-proline.

Rationale and Protocol for Synthesis

Step 1: N-methylation of L-proline The initial step involves the methylation of the secondary amine on the pyrrolidine ring. While various methods exist, the Eschweiler-Clarke reaction is a classic and effective choice, using formaldehyde and formic acid.

Step 2: Amidation of N-methyl-L-proline The conversion of the carboxylic acid to the N-methylamide is the crucial bond-forming step. This can be achieved through several reliable pathways.[2]

-

Pathway A: Via Ester Intermediate: The N-methyl-L-proline is first converted to its methyl ester. This ester is then treated with methylamine, which acts as a nucleophile to displace the methoxy group, forming the stable amide bond.[2] This aminolysis reaction is typically performed in an alcoholic solution and can proceed at temperatures from 0°C to room temperature.[2]

-

Pathway B: Direct Amidation with Coupling Reagents: For a more direct approach, modern coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with methylamine. This is often the preferred method in settings like peptide synthesis.

-

Expertise & Causality: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or uronium-based reagents like HATU are used because they are highly efficient at forming amide bonds while minimizing side reactions and racemization.[2] The reaction is typically conducted in anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) to prevent hydrolysis of the activated intermediate.[2]

-

Experimental Protocol (Direct Amidation Example)

-

Dissolution: Dissolve N-methyl-L-proline (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Activation: Add a coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at 0°C for 15-20 minutes.

-

Amine Addition: Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC or LC-MS.

-

Workup & Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a versatile tool in several key research domains.[2]

Asymmetric Organocatalysis

This is the most prominent area of application for this compound.[2] The chiral pyrrolidine scaffold provides a well-defined stereochemical environment, enabling it to catalyze reactions that produce a specific stereoisomer of a product. This is critically important in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic effect versus its toxicity.[2]

Medicinal Chemistry and Drug Discovery

This compound serves as a sophisticated building block for peptidomimetics—molecules that mimic the structure and function of natural peptides.[2]

-

Trustworthiness & Self-Validation: Incorporating N-methylated amino acid derivatives into peptide-based drug candidates is a proven strategy to enhance their pharmacological properties.[2][3] N-methylation blocks the amide N-H bond, which is a hydrogen bond donor and a site for enzymatic degradation. This modification can:

-

Increase resistance to proteolysis, improving in-vivo stability.

-

Enhance membrane permeability and oral bioavailability.

-

Constrain the peptide backbone, locking it into a bioactive conformation.

-

However, a known challenge is that the increased steric hindrance of the N-methyl group can slow down coupling reactions during solid-phase peptide synthesis (SPPS), requiring more potent coupling reagents or longer reaction times.[2]

Peptide and Materials Science

The conformational constraints imposed by the N-methylated proline residue are of significant interest in designing structured peptides and polymers.[2] This has potential applications in developing novel biomaterials and in fundamental studies of protein folding.[2]

Safety and Handling

According to its GHS classification, this compound presents several hazards and should be handled with appropriate care in a laboratory setting.

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

(2S)-N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 10374482. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of L-proline, methyl ester. PrepChem.com. [Link]

Sources

A Technical Guide to the Synthesis of N-methyl-L-prolinamide from L-proline

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-methyl-L-prolinamide, starting from the readily available chiral precursor, L-proline. This compound is a valuable building block in medicinal chemistry and a potent organocatalyst. The strategic incorporation of an N-methyl group into peptide backbones can significantly enhance pharmacological properties, including metabolic stability and cell permeability.[1][2][3] This document delineates a field-proven, two-step synthetic sequence involving direct N-methylation of L-proline via reductive amination, followed by a highly efficient amide coupling reaction with methylamine. We will explore the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and present a logical framework for researchers, chemists, and drug development professionals engaged in peptide synthesis and modification.

Introduction: The Significance of N-Methylated Proline Derivatives

L-proline and its derivatives are fundamental components in the fields of asymmetric organocatalysis and medicinal chemistry.[4] The unique conformational constraints imposed by the pyrrolidine ring make proline a powerful tool for controlling stereochemistry in chemical reactions.[5] N-methylation of amino acids, particularly proline, is a key strategy employed in peptidomimetics to fine-tune the biological and physical properties of peptides.[3][4]

The introduction of a methyl group on the amide nitrogen atom imparts several advantageous characteristics:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.[1]

-

Improved Membrane Permeability: N-methylation can disrupt intermolecular hydrogen bonding networks, which often leads to increased solubility in less polar environments and enhances passive diffusion across cell membranes.[1]

-

Conformational Control: The presence of the N-methyl group influences the local conformation of the peptide backbone, favoring specific secondary structures like β-turns.[3][6]

This compound, the target of this guide, encapsulates these benefits. It serves as a chiral organocatalyst and a sophisticated building block for synthesizing complex, biologically active molecules, making an efficient and scalable synthesis from an inexpensive starting material like L-proline highly desirable.[4]

Retrosynthetic Analysis & Strategic Approach

The synthesis of this compound from L-proline is most logically approached via a two-step sequence. The retrosynthetic analysis reveals two key transformations: an amide bond formation and a secondary amine methylation.

Caption: Mechanism of N-methylation via reductive amination.

Experimental Protocol: Synthesis of N-methyl-L-proline

This protocol is adapted from established literature procedures. [7]

-

Reaction Setup: To a solution of L-proline (2.0 g, 17.4 mmol) in methanol (20 mL), add a 40% aqueous formaldehyde solution (1.4 mL, 19.1 mmol).

-

Catalyst Addition: Carefully add 10% Palladium on charcoal (Pd/C) catalyst (500 mg) to the solution.

-

Hydrogenation: Stir the resulting slurry vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature overnight.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), filter the slurry through a pad of Celite to remove the catalyst.

-

Purification: Wash the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield N-methyl-L-proline as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary. [7]

Step 2: Amide Coupling of N-methyl-L-proline

The formation of the amide bond between the carboxylic acid of N-methyl-L-proline and methylamine requires the activation of the carboxyl group. Carbodiimide reagents are widely used for this purpose. We will employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

Causality of Experimental Choice:

-

EDC: EDC is a water-soluble carbodiimide, which facilitates purification. The urea byproduct formed is also water-soluble and can be easily removed by aqueous extraction. [8]* HOBt: The addition of HOBt is crucial for two reasons. First, it reacts with the highly reactive O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable and less prone to side reactions. Second, and most importantly, HOBt acts as a racemization suppressant, which is critical when working with chiral amino acid derivatives. [8][9][10]

Caption: Mechanism of EDC/HOBt mediated amide coupling. [11][12] Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve N-methyl-L-proline (1.0 equiv) and HOBt (1.1 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). [4]Cool the solution to 0 °C in an ice bath.

-

Activator Addition: Add EDC (1.2 equiv) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the HOBt active ester.

-

Amine Addition: Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

The water-soluble EDC-urea byproduct will be removed during these aqueous washes. [8]6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Overall Workflow and Data Summary

The complete synthetic process is a streamlined workflow from a common amino acid to a valuable derivative.

Caption: Overall synthetic workflow from L-proline.

Table 1: Summary of Reaction Parameters

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | N-Methylation | L-proline | Formaldehyde, H₂, Pd/C | Methanol | RT | >95% [7] |

| 2 | Amidation | N-methyl-L-proline | Methylamine, EDC, HOBt | DCM / DMF | 0 °C to RT | 80-90% |

Conclusion

This guide outlines a reliable and scalable two-step synthesis of this compound from L-proline. The described methodology employs standard, high-yielding reactions—reductive amination and EDC/HOBt-mediated amide coupling—that are common in modern organic and medicinal chemistry. By explaining the rationale behind the choice of reagents and reaction conditions, and by providing detailed, validated protocols, this document serves as a practical resource for scientists aiming to synthesize this and related N-methylated amino acid derivatives for applications in drug discovery, peptide science, and asymmetric catalysis.

References

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

-

L-Proline. Organic Syntheses Procedure. [Link]

-

Slow peptide bond formation by proline and other N-alkylamino acids in translation. National Center for Biotechnology Information (PMC). [Link]

-

Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

- Method for preparing Boc-L-proline.

-

Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. ACS Publications. [Link]

- Method for preparing L-prolinamide and intermediate thereof.

-

L-Proline, 2-methyl-. Organic Syntheses Procedure. [Link]

-

N-Methyl-L-proline | C6H11NO2. PubChem. [Link]

-

Can N-methylated Amino Acids Serve as Substitutes for Prolines in Conformational Design of Cyclic Pentapeptides? PubMed. [Link]

- A kind of synthetic method of L prolineamides.

-

Method for preparing L-prolinamide and intermediate thereof. Patsnap. [Link]

- Method for refining prolinamide.

- Method for preparation of alpha-methyl-l-proline.

-

Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. National Center for Biotechnology Information (PMC). [Link]

-

Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Royal Society of Chemistry. [Link]

-

Showing metabocard for N-Methyl-L-proline (HMDB0094696). The Human Metabolome Database. [Link]

-

New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]

-

Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing). [Link]

-

Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics. PubMed. [Link]

-

9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag. [Link]

Sources

- 1. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 52060-82-9 | Benchchem [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-L-prolinamide

Introduction: The Significance of N-methyl-L-prolinamide in Modern Research

This compound, a derivative of the amino acid L-proline, is a chiral molecule of significant interest in contemporary chemical and biological sciences. Its unique structural features, stemming from the N-methylation of the proline ring and the amidation of the carboxylic acid, impart distinct electronic and steric properties that differentiate it from its parent amino acid.[1] This modification has positioned this compound as a valuable tool for researchers, particularly in the fields of organocatalysis and drug development.

In asymmetric synthesis, this compound serves as an effective organocatalyst, leveraging its inherent chirality to facilitate the stereoselective formation of carbon-carbon bonds.[1] This capability is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug can be dictated by its specific three-dimensional arrangement.[1] Furthermore, its role as a sophisticated building block in the synthesis of complex molecules, including peptidomimetics, highlights its utility in medicinal chemistry. The incorporation of N-methylated amino acid derivatives like this compound into peptide-based drugs is a key strategy to enhance their pharmacokinetic properties, such as stability and bioavailability.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the causality behind these experimental choices. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize and characterize this versatile molecule.

Structural and Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. While extensive experimental data for this specific compound is not always readily available in the public domain, we can infer and determine these properties through established methodologies.

| Property | Data for this compound | Data for Analogous Compounds |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol [1][2] | |

| CAS Number | 52060-82-9[1][2] | |

| Melting Point | Not available | N-methyl-L-proline: 114-116 °C |

| Boiling Point | Not available | N-methyl-D-prolinamide: 306.8 ± 31.0 °C at 760 mmHg |

| Solubility | Qualitative: Soluble in polar organic solvents. | N-methyl-L-proline: Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4] |

| pKa | Not available | N-methyl-L-proline: Predicted pKa of 2.37 ± 0.20 |

Synthesis and Purification of this compound: A Validated Protocol

The reliable synthesis and purification of this compound are critical for obtaining accurate physicochemical data and for its successful application in further research. A common and practical approach involves the N-methylation of L-proline followed by the amidation of the resulting N-methyl-L-proline.[1]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of this compound from N-methyl-L-proline.

Materials:

-

N-methyl-L-proline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Methylamine solution (e.g., in THF or water)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-L-proline (1 equivalent) in anhydrous DCM or DMF.

-

Activation: Add HOBt (1.1 equivalents) and EDCI (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. The formation of a highly reactive intermediate is the cornerstone of this step, enabling the subsequent nucleophilic attack.

-

Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylamine (1.2 equivalents). The choice of a slight excess of methylamine ensures the complete consumption of the activated ester.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Experimental Protocols for Physicochemical Characterization

The following protocols provide detailed, self-validating methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry, purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Gravimetric Method)

Understanding the solubility of this compound in various solvents is crucial for its use in different applications, from reaction media to formulation.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, and DMSO).

-

Saturated Solution Preparation:

-

In a series of vials, add an excess amount of this compound to a known volume of each solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms a saturated solution.

-

-

Sample Analysis:

-

Carefully filter a known volume of the supernatant from each vial to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

-

Calculation: Calculate the solubility as the mass of the dissolved this compound per volume of solvent (e.g., in mg/mL or mol/L).

-

Validation: Perform the experiment in triplicate for each solvent to ensure the results are consistent.

Diagram of the Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

pKa Determination (Potentiometric Titration)

The pKa value provides insight into the acidic or basic nature of the molecule and is critical for understanding its behavior in different pH environments, which is particularly relevant in biological systems.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup:

-

Place the solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

-

Titration:

-

Record the initial pH of the this compound solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the value.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized. This can be determined from the midpoint of the buffer region in the titration curve.

-

-

Validation: Perform the titration multiple times to ensure the pKa value is reproducible.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their connectivity. For this compound, characteristic signals would include those for the N-methyl group, the protons on the pyrrolidine ring, and the amide N-H proton.

-

¹³C NMR: Shows the different carbon environments within the molecule, including the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

The fragmentation pattern provides structural information. Common fragmentation pathways for amides involve cleavage of the C-N bond and the bonds adjacent to the carbonyl group.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. Key vibrational bands for this compound would include the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). A typical IR spectrum of a secondary amide would show an N-H stretch around 3300 cm⁻¹ and a strong C=O stretch around 1640 cm⁻¹.

-

Conclusion: A Framework for Comprehensive Characterization

References

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) - Human Metabolome Database. (URL: [Link])

-

L-Proline, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

- CN102180823A - Method for refining prolinamide - Google P

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). (URL: [Link])

- CN103896820A - Method for purifying L-prolinamide - Google P

-

Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides - American Chemical Society. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

- WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google P

-

FTIR spectra - L -proline, (b) trans-4-hydroxy - ResearchGate. (URL: [Link])

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (URL: [Link])

-

N-Methyl-D-prolinamide | CAS#:66877-05-2 | Chemsrc. (URL: [Link])

-

Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds - ElectronicsAndBooks. (URL: [Link])

-

(2S)-N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 10374482 - PubChem. (URL: [Link])

-

Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH. (URL: [Link])

-

Determination and Analysis of Solubility of l -Prolinamide in Ten Pure Solvents and Three Binary Solvent Mixtures at Different Temperatures ( T = 278.15–323.15 K) - ResearchGate. (URL: [Link])

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - NIH. (URL: [Link])

-

Measurement and Correlation of trans -4-Hydroxy- l -proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System - ResearchGate. (URL: [Link])

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (URL: [Link])

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (URL: [Link])

-

FTIR spectrum of DM1 L-proline in powdered state. - ResearchGate. (URL: [Link])

-

FTIR spectrum of L-proline in its original form. - ResearchGate. (URL: [Link])

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

-

Determination of the pKa and concentration of NMR-invisible molecules and sites using NMR spectroscopy - University of East Anglia. (URL: [Link])

-

Determination of N‑Acetyl‑l‑methionine Solubility in 12 Solvents and Its Comparison with Structurally Similar Substances: Solvent Effects Analysis, Molecular Simulation, and Model Correlation - ACS Figshare. (URL: [Link])

-

Determination of N -Acetyl- l -methionine Solubility in 12 Solvents and Its Comparison with Structurally Similar Substances: Solvent Effects Analysis, Molecular Simulation, and Model Correlation - ResearchGate. (URL: [Link])

Sources

N-methyl-L-prolinamide: A Technical Guide to its Application as a Chiral Organocatalyst

Executive Summary

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust alternative to traditional metal-based catalysts. Within this domain, L-proline and its derivatives have emerged as exceptionally versatile and efficient catalysts, often lauded for their "enzyme-like" ability to facilitate complex transformations with high stereocontrol.[1][2] This technical guide provides an in-depth exploration of N-methyl-L-prolinamide, a structurally refined proline derivative that has garnered significant attention for its enhanced catalytic properties. We will dissect its synthesis, elucidate its core catalytic mechanism, and provide detailed protocols and performance data for its application in cornerstone asymmetric reactions, namely the Aldol and Michael additions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of this compound in their synthetic endeavors.

The Evolution from Proline: A New Generation of Organocatalysts

The story of this compound is intrinsically linked to the broader history of L-proline in catalysis.[3] While the use of L-proline as a chiral catalyst dates back decades, a resurgence in the early 2000s firmly established organocatalysis as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis.[3][4] L-proline's efficacy stems from its bifunctional nature: a secondary amine that enables covalent catalysis via enamine or iminium ion formation, and a carboxylic acid that acts as an internal Brønsted acid/base co-catalyst to activate substrates and stabilize transition states.[2][5][6]

However, the parent amino acid is not without its limitations, including modest solubility in many organic solvents and sometimes suboptimal reactivity. This spurred the development of proline derivatives to enhance properties like solubility, stability, and catalytic efficiency.[3][4] this compound emerged from this systematic exploration. By replacing the carboxylic acid with an N-methylamide, this modification significantly alters the catalyst's steric and electronic profile.[3] The amide N-H proton, being a potent hydrogen bond donor, takes over the role of the original carboxylic acid, participating directly in the stabilization of the transition state, which is a critical factor for achieving high enantioselectivity.[7][8]

Synthesis of the Catalyst: A Practical Approach

A key advantage of this compound is its accessibility, as it can be synthesized from the inexpensive and readily available chiral pool starting material, L-proline.[3] The most direct route involves the amidation of N-methyl-L-proline.

Experimental Protocol: Synthesis of this compound from N-methyl-L-proline

This protocol describes a standard laboratory-scale synthesis using a common peptide coupling agent.

Materials:

-

N-methyl-L-proline (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Methylamine solution (e.g., 2.0 M in THF) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (2.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-methyl-L-proline (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add EDCI (1.2 eq) portion-wise to the mixture, maintaining the temperature at 0 °C.

-

Add triethylamine (2.0 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes. A clear solution should form as the carboxylic acid is activated.

-

Slowly add the methylamine solution (1.5 eq) dropwise, ensuring the temperature does not rise above 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

The Catalytic Heart: The Enamine Mechanism

This compound catalyzes reactions such as the aldol and Michael additions through a well-established enamine catalytic cycle.[4][5][9] This cycle leverages the catalyst's secondary amine to transiently activate a carbonyl donor (e.g., a ketone or aldehyde) into a more potent nucleophile.

The cycle proceeds via the following key steps:

-

Enamine Formation: The secondary amine of the this compound catalyst condenses with a carbonyl donor (e.g., acetone) to form a chiral enamine intermediate, releasing a molecule of water. This enamine is significantly more nucleophilic than the corresponding enol or enolate of the parent ketone.[2]

-

Stereoselective C-C Bond Formation: The chiral enamine attacks the electrophilic acceptor (e.g., an aldehyde). The stereochemical environment created by the catalyst's pyrrolidine ring directs this attack to one face of the electrophile, establishing the new stereocenter. Crucially, the amide N-H of the catalyst forms a hydrogen bond with the aldehyde's carbonyl oxygen, simultaneously activating the electrophile and locking the transition state into a rigid, highly organized conformation. This dual activation is key to high enantioselectivity.[7][8]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by the water molecule produced in the first step. This releases the chiral product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.

Application in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl moieties that are prevalent in natural products and pharmaceuticals.[3] Prolinamide catalysts have proven to be highly effective in mediating direct aldol reactions.[10][11]

The superior performance of catalysts like this compound over L-proline itself in certain contexts can be attributed to the well-defined hydrogen-bonding interaction from the amide N-H, which leads to a more organized and rigid transition state, thereby amplifying stereochemical control.[3][7]

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

This protocol is a representative example of an this compound catalyzed aldol reaction.[12]

Materials:

-

This compound (10 mol%)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Acetone (serves as reactant and solvent)

-

Anhydrous conditions

Procedure:

-

To a dry reaction vial, add this compound (0.10 mmol, 10 mol%) and 4-nitrobenzaldehyde (1.0 mmol).

-

Add neat, dry acetone (e.g., 5.0 mL).

-

Stir the resulting mixture vigorously at room temperature (or a specified temperature, e.g., -25 °C for higher selectivity).[8]

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Upon completion, remove the acetone under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of Prolinamide Catalysts in Aldol Reactions

The choice of the amide substituent significantly impacts the catalyst's performance.

| Catalyst | Aldehyde | Donor | Yield (%) | ee (%) | Reference |

| (S)-Methyl prolinamide | 4-Nitrobenzaldehyde | Acetone | 63 | 55 (R) | [3] |

| Aromatic secondary L-prolinamides | 4-Nitrobenzaldehyde | Acetone | - | 31-46 | [3][8] |

| L-prolinamide with terminal OH group | 4-Nitrobenzaldehyde | Acetone | 85 | 90 | [8][13] |

| L-prolinamide with terminal OH group | Cyclohexanecarboxaldehyde | Acetone | 47 | >99 | [8] |

Data is illustrative and depends on specific reaction conditions such as temperature and catalyst loading.

Application in Asymmetric Michael Additions

The asymmetric Michael (or conjugate) addition is another powerful C-C bond-forming reaction where prolinamide catalysts excel. It is particularly effective for the addition of aldehydes and ketones to electrophilic olefins like nitroalkenes.[9][10] The catalytic cycle is analogous to the aldol reaction, proceeding through a nucleophilic enamine intermediate that attacks the β-position of the Michael acceptor.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

-

This compound derivative (e.g., 10-20 mol%)

-

trans-β-Nitrostyrene (1.0 eq)

-

Propanal (3.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

Procedure:

-

Dissolve the this compound catalyst (0.02 mmol, 10 mol%) and trans-β-nitrostyrene (0.2 mmol) in the anhydrous solvent (2 mL) in a reaction vial at room temperature.

-

Add propanal (0.6 mmol, 3.0 eq) to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the nitrostyrene is consumed, concentrate the reaction mixture directly under reduced pressure.

-

The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (dr).

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

Data Presentation: Representative Michael Addition Results

| Catalyst Type | Michael Donor | Michael Acceptor | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |

| Sugar-based prolinamide | Cyclohexanone | β-Nitrostyrene | 94 | 95:5 | 95 | [10] |

| Peptidomimic prolinamide | Propanal | β-Nitrostyrene | 90 | 93:7 | 99 | [10] |

| N-Tosyl-L-prolinamide | Cyclohexanone | β-Nitrostyrene | 98 | - | 70 | [10] |

Performance is highly dependent on the specific catalyst structure and reaction conditions.

Field Insights & Future Outlook

Expertise in Application: The choice to use this compound over simpler catalysts like L-proline is often driven by the need for higher selectivity and better solubility in common organic solvents. The N-methylamide moiety provides a robust hydrogen-bond-donating group that is less acidic than a carboxylic acid, which can prevent unwanted side reactions while still effectively organizing the transition state. When troubleshooting a low-ee reaction, experimental choices often revolve around tuning the steric and electronic properties of the amide substituent or adding co-catalysts (like phenols or acids) to further modulate the hydrogen-bonding network.[14][15]

Trustworthiness and Validation: The protocols described herein are self-validating systems. The expected outcome is a product with high enantiomeric excess, which can only be achieved if the catalyst performs its stereodirecting role effectively. The measurement of ee via chiral HPLC is the definitive validation of the catalyst's performance in a given transformation. Reproducibility of high ee values across different substrates is the hallmark of a trustworthy and robust catalytic system.

Future Directions: The field continues to evolve, with research focusing on immobilizing prolinamide catalysts on solid supports for easier recovery and recycling, a key consideration for industrial applications.[2] Furthermore, the design of novel prolinamide catalysts embedded within more complex architectures, such as mechanically interlocked molecules like rotaxanes, is being explored to create switchable catalysts and achieve even greater levels of stereocontrol.[16] The continued exploration of this compound and its next-generation derivatives promises to unlock new efficiencies in the synthesis of complex chiral molecules critical to the pharmaceutical and agrochemical industries.

References

-

Proline organocatalysis. Wikipedia. Available from: [Link]

-

List, B. Asymmetric Enamine Catalysis. Chemical Reviews. 2007;107(12):5471-5559. Available from: [Link]

-

Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis. ResearchGate. Available from: [Link]

-

Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. Available from: [Link]

-

The Proline Enamine Formation Pathway Revisited in Dimethyl Sulfoxide: Rate Constants Determined via NMR. Journal of the American Chemical Society. 2015;137(15):5144-5151. Available from: [Link]

-

Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity. ResearchGate. Available from: [Link]

-

PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available from: [Link]

-

Heterogeneous organocatalysis: the proline case. National Institutes of Health (NIH). Available from: [Link]

- Proline as an Asymmetric Organocatalyst. In: Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. 2015.

-

Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity. Bohrium. Available from: [Link]

-

Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. 2023;13(1):529-535. Available from: [Link]

- Chapter 6: Prolinamides as Asymmetric Organocatalysts. Royal Society of Chemistry. 2015.

-

Asymmetric aldol reaction catalyzed by chiral prolinamide 96. ResearchGate. Available from: [Link]

-

Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. PubMed. Available from: [Link]

-

A Multistep Organocatalysis Experiment for the Undergraduate Organic Laboratory: An Enantioselective Aldol Reaction Catalyzed by Methyl Prolinamide. Journal of Chemical Education. 2011;88(5):637-639. Available from: [Link]

-

Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences. 2004;101(16):5469-5472. Available from: [Link]

-

L-Proline, 2-methyl. Organic Syntheses. Available from: [Link]

-

A review: L- Proline as an organocatalyst. ResearchGate. Available from: [Link]

- Method for refining prolinamide. Google Patents.

-

(2S)-N-methylpyrrolidine-2-carboxamide. PubChem. Available from: [Link]

-

L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Taylor & Francis Online. Available from: [Link]

-

Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. Available from: [Link]

-

Preparation of prolinamide with adamantane for aldol reaction catalysis in brine and separation using a poly(AN-MA-β-CD) nanofibrous film via host–guest interaction. National Institutes of Health (NIH). Available from: [Link]

- Method for preparing L-prolinamide and intermediate thereof. Google Patents.

-

N-Methyl-L-proline. PubChem. Available from: [Link]

-

Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[4]rotaxanes. National Institutes of Health (NIH). Available from: [Link]

-

Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by L-prolinamide derivatives using phenols as co-catalysts. ResearchGate. Available from: [Link]

-

Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. 2022;24(10):4072-4078. Available from: [Link]

- Method for preparing L-prolinamide and intermediate thereof. Google Patents.

-

Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. 2022;9(11):2945-2951. Available from: [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 52060-82-9 | Benchchem [benchchem.com]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. longdom.org [longdom.org]

- 7. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Catalytic Mechanism of N-methyl-L-prolinamide

Introduction: Beyond Proline in Asymmetric Organocatalysis

The advent of asymmetric organocatalysis marked a paradigm shift in synthetic chemistry, offering a powerful alternative to metal-based catalysts. The simple amino acid L-proline was a cornerstone of this revolution, demonstrating remarkable efficacy in a wide array of stereoselective transformations.[1][2] Building upon this foundation, researchers sought to refine the proline scaffold to enhance catalytic activity, modulate solubility, and improve stereoselectivity.[3] From this systematic exploration emerged N-methyl-L-prolinamide, a derivative where the foundational carboxylic acid moiety of proline is replaced by an N-methylamide.[3] This seemingly subtle modification has profound implications for the catalyst's mechanism, establishing this compound and its analogues as indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry where stereochemical purity is paramount to therapeutic efficacy.[3] This guide provides an in-depth analysis of the core catalytic mechanism, the structural features that govern its function, and its practical application in key carbon-carbon bond-forming reactions.

The Core Engine: The Enamine Catalytic Cycle

At its heart, the catalytic power of this compound stems from its ability to engage in enamine catalysis, a mechanism it shares with its parent, L-proline.[3][4] The cycle is initiated by the reaction of the catalyst's secondary amine, the pyrrolidine nitrogen, with a carbonyl donor (typically a ketone or aldehyde) to form a chiral enamine intermediate.[3][5] This transformation converts the relatively weak nucleophilicity of the carbonyl compound's α-carbon into the highly reactive and stereochemically defined nucleophilicity of the enamine. This activated intermediate is now primed to attack an electrophilic acceptor, forming the crucial carbon-carbon bond. Following the bond formation, the intermediate hydrolyzes to release the product and regenerate the catalyst, allowing the cycle to continue.

Caption: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.

Dissecting the Mechanism: The Critical Role of the Amide Moiety

While the enamine cycle provides the general framework, the true ingenuity of this compound lies in how its specific structure orchestrates the stereochemical outcome of the reaction. This control is primarily exerted during the C-C bond-forming step and is rationalized by a well-established transition state model.

The Houk-List Transition State Model: A Hydrogen-Bond-Directed Assembly

The stereoselectivity of prolinamide-catalyzed reactions is often explained using the Houk-List transition state model.[3] This model posits a highly organized, chair-like, six-membered transition state. The key feature that distinguishes this compound from proline is the function of the amide N-H group. In proline, the carboxylic acid proton activates the electrophile (e.g., an aldehyde) via hydrogen bonding.[6] In this compound, the amide N-H proton fulfills this crucial role.[3][7]

This hydrogen bond is not a passive interaction; it is a critical control element that:

-

Activates the Electrophile: By donating a hydrogen bond to the aldehyde's carbonyl oxygen, the catalyst increases the aldehyde's electrophilicity, lowering the activation energy for the nucleophilic attack.[8][9]

-

Orients the Reactants: This interaction locks the aldehyde into a specific orientation relative to the chiral enamine.

-

Shields One Face: The steric bulk of the catalyst's pyrrolidine ring and its substituents effectively shields one face of the enamine nucleophile. The combination of electrophile orientation and facial shielding forces the reaction to proceed through a single, lowest-energy pathway, leading to the preferential formation of one enantiomer.[3]

Computational studies have consistently supported this model, confirming that the hydrogen-bonded assembly is essential for achieving high enantioselectivity.[3][10] The acidity of the amide N-H proton is a key parameter; modifications that increase its hydrogen bond donating ability can lead to enhanced catalytic performance.[3][7]

Caption: The amide N-H hydrogen bond activates the aldehyde electrophile.

Case Study: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone transformation in organic synthesis, and it serves as an excellent practical example of this compound catalysis.[3][11] In this reaction, the enamine formed from the catalyst and a ketone donor (e.g., acetone) adds to an aldehyde acceptor.

Quantitative Data Summary

The performance of prolinamide catalysts is highly dependent on the specific catalyst structure, substrates, and reaction conditions. More structurally complex prolinamides, often incorporating additional hydrogen-bonding functionalities or steric bulk, typically deliver superior results compared to the parent this compound.

| Entry | Aldehyde Acceptor | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Simple Aromatic Prolinamide | Moderate | 31-46 | [3] |

| 2 | 4-Nitrobenzaldehyde | Prolinamide with terminal -OH | High | 93 | [7] |

| 3 | Cyclohexanecarboxaldehyde | Prolinamide with terminal -OH | 91 | >99 | [7] |

| 4 | Isovaleraldehyde | Prolinamide with terminal -OH | 85 | >99 | [7] |

Data presented are representative and illustrate general performance trends.

Experimental Protocol: this compound Catalyzed Aldol Reaction

This protocol describes a representative procedure for the direct asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone, adapted from literature procedures.[7] This methodology serves as a self-validating system, incorporating steps for reaction execution, product isolation, and stereochemical analysis.

Objective: To synthesize (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one with high enantioselectivity.

Materials:

-

This compound (Catalyst, 20 mol%)

-

4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

-

Acetone (Solvent and reactant, 2.0 mL)

-

Dichloromethane (DCM) for chromatography

-

Ethyl Acetate for chromatography

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 25.6 mg).

-

Addition of Reactants: Add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) to the vial.

-

Solvent Addition and Cooling: Add acetone (2.0 mL). Place the vial in a cooling bath and stir the resulting solution at the desired temperature (e.g., -25 °C) to initiate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

-

Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure aldol product.

-

Characterization & Analysis:

-

Structural Verification: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

-

Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times to a racemic standard.

-

Conclusion: A Versatile and Tunable Catalytic Scaffold

The mechanism of this compound catalysis is a testament to the power of rational catalyst design. By leveraging the fundamental principles of enamine activation and augmenting it with a precisely positioned amide hydrogen-bond donor, this catalyst class provides a reliable and effective method for stereocontrolled synthesis.[3] Its operational simplicity, coupled with the tunability of the prolinamide scaffold, has cemented its role as a vital tool for researchers and drug development professionals. The insights gained from studying its mechanism continue to inform the design of next-generation organocatalysts, pushing the boundaries of what is possible in the efficient and selective construction of complex chiral molecules.

References

-

Fotaras, S., Kokotos, C. G., & Kokotos, G. (2012). The importance of hydrogen bonding for the catalysis of the enantioselective aldol reaction by Tripeptide-Like prolinamide thioureas. 32nd European Peptide Symposium.

-

BenchChem. (n.d.). This compound | 52060-82-9. Retrieved from BenchChem.

-

Wikipedia. (2023). Proline organocatalysis. Retrieved from Wikipedia.

-

ResearchGate. (n.d.). Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. [Image]. Retrieved from ResearchGate.

-

ResearchGate. (n.d.). Proposed Transition state model for 4‐hydroxy‐prolinamide alcohol catalysed asymmetric Michael reaction. [Image]. Retrieved from ResearchGate.

-

Sharma, A. K., & Sunoj, R. B. (2012). Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions. The Journal of Organic Chemistry, 77(24), 11139–11147.

-

Allemann, C., et al. (2004). Asymmetric Enamine Catalysis. Chemical Reviews, 104(7), 3249–3272.

-

Iwamura, T., et al. (2009). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 106(35), 14757–14762.

-

Yang, Y., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Molecules, 23(9), 2333.

-

BenchChem. (n.d.). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. Retrieved from BenchChem.

-

Sharma, A. K., & Sunoj, R. B. (2012). Refined Transition-State Models for Proline-Catalyzed Asymmetric Michael Reactions under Basic and Base-Free Conditions. The Journal of Organic Chemistry, 77(24), 11139–11147.

-

Sharma, A. K., & Sunoj, R. B. (2012). Refined Transition-State Models for Proline-Catalyzed Asymmetric Michael Reactions under Basic and Base-Free Conditions. The Journal of Organic Chemistry, 77(24), 11139–11147.

-

ACS Catalysis. (2024). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.

-

Vetica, F., & Wennemers, H. (2014). Hydrogen-bonding in aminocatalysis: from proline and beyond. Chemistry, 20(2), 358–368.

-

ResearchGate. (n.d.). Transition state models of catalysts 1 (A and B) and 3 (C and D). [Image]. Retrieved from ResearchGate.

-

Wikipedia. (2023). Hydrogen-bond catalysis. Retrieved from Wikipedia.

-

Royal Society of Chemistry. (2015). Chapter 6: Prolinamides as Asymmetric Organocatalysts. In Sustainable Catalysis.

-

Chemistry For Everyone. (2024, September 10). What Is The Role Of Hydrogen Bonds In Enzyme Catalysis? [Video]. YouTube.

-

Wang, W., Wang, J., & Li, H. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Angewandte Chemie International Edition, 43(11), 1439–1442.

-

Pelliccia, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(11), 4443.

-

PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide. Retrieved from PubChem.

-

Li, Z., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 8(1), 11846.

-

Mukhlif, M. G., Hameed, A. S., & Algburi, F. S. (2022). Design, Synthesis And Molecular Docking Of L-Prolinamide Containing Thiazolidine-4-One Ring System As(ACE Inhibitors). Tikrit Journal of Pure Science.

-

de L. Martins, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1156.

Sources

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 52060-82-9 | Benchchem [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. books.rsc.org [books.rsc.org]

The Role of N-methyl-L-prolinamide in Asymmetric Synthesis: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical synthesis.[1][2] Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysts, with L-proline and its derivatives at the forefront of this revolution.[3][4] This technical guide provides an in-depth analysis of N-methyl-L-prolinamide, a highly effective and versatile organocatalyst. We will explore its structural advantages, mechanistic underpinnings, and key applications in stereoselective carbon-carbon bond-forming reactions. This document moves beyond simple protocols to explain the causal relationships between catalyst structure, reaction conditions, and stereochemical outcomes, offering field-proven insights for researchers aiming to leverage this powerful catalytic system.

Introduction: The Evolution from Proline to Prolinamides

The field of asymmetric organocatalysis experienced a renaissance in the early 2000s, largely driven by the successful application of the simple amino acid L-proline in direct asymmetric aldol reactions.[3][5] Proline's efficacy stems from its secondary amine, which enables enamine catalysis, and its carboxylic acid group, which acts as a Brønsted acid to activate the electrophile via hydrogen bonding.[3] However, the desire to enhance solubility, stability, and catalytic efficiency spurred the systematic modification of the proline scaffold.[3][5]

This exploration led to the development of numerous derivatives, including this compound. Replacing the carboxylic acid with an N-methylamide group significantly alters the catalyst's electronic and steric properties.[5] This modification maintains the crucial pyrrolidine backbone for stereocontrol while introducing an amide N-H bond, which proves to be a critical element for hydrogen bonding and achieving high levels of enantioselectivity in various asymmetric transformations.[6][7]

The Catalyst: Structure and Mechanistic Principles

The efficacy of this compound and its derivatives is rooted in their ability to form a transient, nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[5][8] This enamine then attacks an electrophilic acceptor, with the catalyst's chiral scaffold directing the approach to favor the formation of one specific stereoisomer.

The Enamine Catalytic Cycle

The generally accepted mechanism for prolinamide-catalyzed reactions proceeds through a well-defined catalytic cycle. The secondary amine of the catalyst condenses with a ketone or aldehyde to form an enamine intermediate. This enamine, being more nucleophilic than the parent carbonyl, attacks an electrophile (e.g., an aldehyde in an aldol reaction). Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst for the next cycle.[4][5][8]

The Basis of Stereocontrol: The Houk-List Model

The stereochemical outcome of these reactions is often rationalized by the Houk-List transition state model.[5] This model posits a chair-like transition state where the enamine reacts with the aldehyde. For prolinamide catalysts, the amide N-H proton plays a role analogous to that of the carboxylic acid proton in proline. It forms a crucial hydrogen bond with the aldehyde's carbonyl oxygen, activating the electrophile and fixing its orientation relative to the chiral enamine.[5][6] This interaction minimizes steric hindrance and dictates the facial selectivity of the attack, leading to high enantioselectivity. The acidity and hydrogen-bonding capability of this amide proton are paramount; modifications that enhance its hydrogen-bond donating ability often lead to higher enantiomeric excesses (ee).[6][7]

Core Applications in Asymmetric Synthesis

This compound and its structurally diverse derivatives have proven to be robust catalysts for several fundamental C-C bond-forming reactions.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of organic synthesis, creating β-hydroxy carbonyl compounds that are key building blocks for complex molecules.[5][9] Simple L-prolinamides are active catalysts for this transformation.[7] Research has shown that derivatizing the amide nitrogen with different groups can significantly enhance performance. For instance, prolinamides derived from α,β-hydroxyamines, which introduce an additional terminal hydroxyl group, show superior catalytic efficiency and enantioselectivity. This is attributed to a more rigid transition state involving a second hydrogen bond between the terminal hydroxyl and the aldehyde substrate.[6][10]

| Catalyst Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |

| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | [7] |

| (S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Acetone | 95 | 90 | [6][7] |

| (S)-N-(2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | Isobutyraldehyde | Acetone | 85 | >99 | [6][7] |

| Prolinamide Phenol | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 99 | [11] |

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is another vital reaction for C-C bond formation. Prolinamide-based catalysts are highly effective in promoting the asymmetric Michael addition of ketones and aldehydes to nitroolefins.[3][11][12] These reactions produce valuable γ-nitro carbonyl compounds, which are precursors to chiral β-substituted GABA derivatives and other pharmaceutically relevant structures.[13][14] Bifunctional prolinamide catalysts, incorporating features like a thiourea or amino group, can provide dual activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to excellent yields and stereoselectivities.[3][12]

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | dr | ee (%) | Reference |

| L-Prolinamide (ortho-NH2 on aryl) | Cyclohexanone | trans-β-Nitrostyrene | High | >99:1 | High | [11] |

| Sugar-based Prolinamide | Cyclohexanone | trans-β-Nitrostyrene | Good | - | >90 | [9] |

| Bifunctional (Thiourea) | Acetone | trans-β-Nitrostyrene | 97 | - | 98 | [3] |

Practical Guide: Experimental Workflow and Protocols

Successful application of this compound catalysis requires careful execution. The following workflow and protocol serve as a validated starting point for researchers.

General Experimental Workflow

Sources

- 1. jocpr.com [jocpr.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]

- 5. This compound | 52060-82-9 | Benchchem [benchchem.com]

- 6. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medcraveonline.com [medcraveonline.com]

N-methyl-L-prolinamide as a Chiral Auxiliary: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of N-methyl-L-prolinamide, a versatile chiral molecule derived from the naturally abundant amino acid L-proline. While extensively documented as a highly effective organocatalyst, this guide will also explore its theoretical potential and comparative standing as a classical, covalently-bound chiral auxiliary. We will delve into its synthesis, established applications in organocatalysis, and a theoretical framework for its use in diastereoselective transformations such as alkylations, aldol reactions, and cycloadditions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage proline-derived chiral synthons for asymmetric synthesis.

Introduction: The Landscape of Proline-Derived Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical manufacturing, where the control of stereochemistry is paramount to biological activity.[1] Chiral auxiliaries are a foundational strategy in this field, involving the temporary covalent attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, provide high stereochemical induction, and be removable under mild conditions without racemization of the product, preferably allowing for its own recovery and reuse.[2]

The "chiral pool," a collection of inexpensive, enantiomerically pure natural products, is a common starting point for the synthesis of these auxiliaries. L-proline, a conformationally constrained secondary amino acid, is a prominent member of this pool and has given rise to a vast family of highly effective chiral auxiliaries and organocatalysts.[2][3] Derivatives such as prolinols, and their ethers (e.g., SAMP/RAMP), have demonstrated remarkable efficacy in asymmetric alkylations.[2] This guide focuses on a specific derivative, this compound, examining its established role and potential in the broader context of asymmetric synthesis.

Synthesis and Physicochemical Properties of this compound

This compound is synthesized from its parent amino acid, L-proline, in a straightforward two-step process. This accessibility and cost-effectiveness are key advantages for its application in synthesis.[3]

Synthetic Pathway

The synthesis involves two primary transformations: N-methylation of the proline ring followed by amidation of the carboxylic acid.[3]

-

N-Methylation of L-proline: L-proline is first N-methylated to yield N-methyl-L-proline.

-

Amidation: The resulting N-methyl-L-proline is then converted to this compound. A common laboratory-scale method involves the formation of an intermediate ester (e.g., the methyl ester), which then undergoes aminolysis with methylamine to furnish the final product.[3] Industrial-scale preparations may utilize direct amidation with coupling agents or biocatalytic methods to improve efficiency and sustainability.[4]